7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also features a hydroxy group at the 7th position, a phenyl group at the 4th position, and a 3-methylpiperidin-1-ylmethyl group at the 8th position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction forms 4-hydroxy-2H-chromen-2-one.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 4th position through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Hydroxylation: The hydroxy group at the 7th position can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide.
Attachment of the 3-Methylpiperidin-1-ylmethyl Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 3-methylpiperidine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group at the 4th position can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the 3-methylpiperidin-1-ylmethyl group at the 8th position play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Modulation of Receptors: By interacting with specific receptors, it can modulate their signaling pathways, resulting in various physiological responses.
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the 3-methylpiperidin-1-ylmethyl group at the 8th position.
8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one: Lacks the hydroxy group at the 7th position.
7-hydroxy-8-[(piperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one: Lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the hydroxy group at the 7th position and the 3-methylpiperidin-1-ylmethyl group at the 8th position makes 7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H23NO3/c1-15-6-5-11-23(13-15)14-19-20(24)10-9-17-18(12-21(25)26-22(17)19)16-7-3-2-4-8-16/h2-4,7-10,12,15,24H,5-6,11,13-14H2,1H3 |
InChI Key |
ABTUOYUETFJRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
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